molecular formula C20H26N2O B3851274 2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol

2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol

Cat. No. B3851274
M. Wt: 310.4 g/mol
InChI Key: CVLYLTKTMXXSRX-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol, also known as GBR 12909, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential use in treating neurological disorders such as Parkinson's disease and addiction.

Mechanism of Action

2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol 12909 acts as a potent dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is thought to be responsible for the therapeutic effects of 2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol 12909 in treating neurological disorders and addiction.
Biochemical and Physiological Effects:
2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol 12909 has been shown to have a number of biochemical and physiological effects. In addition to its dopamine reuptake inhibitory effects, it has also been shown to increase the release of dopamine in the striatum and nucleus accumbens, two regions of the brain that are involved in reward and addiction. 2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol 12909 has also been shown to increase the activity of tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol 12909 as a research tool is its high potency and selectivity for the dopamine transporter. This makes it a valuable tool for studying the dopaminergic system in the brain. However, one limitation of 2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol 12909 is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on 2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol 12909. One area of interest is the potential use of 2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol 12909 in treating addiction to drugs of abuse. Another area of interest is the development of more potent and selective dopamine reuptake inhibitors for use in research and therapy. Finally, there is also interest in exploring the potential use of 2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol 12909 in treating other neurological disorders such as depression and schizophrenia.

Scientific Research Applications

2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol 12909 has been extensively studied for its potential use in treating neurological disorders such as Parkinson's disease and addiction. It has also been investigated for its potential use as a research tool to study the dopaminergic system in the brain.

properties

IUPAC Name

2-[benzyl-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-21(2)20-12-10-18(11-13-20)9-6-14-22(15-16-23)17-19-7-4-3-5-8-19/h3-13,23H,14-17H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLYLTKTMXXSRX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CCN(CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/CN(CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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